molecular formula C10H10Cl3NO B1421880 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide CAS No. 34162-21-5

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide

Cat. No. B1421880
CAS RN: 34162-21-5
M. Wt: 266.5 g/mol
InChI Key: KXZSDDDWTOHUAM-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide” is a chemical compound with the CAS Number: 34162-21-5 . It has a molecular weight of 266.55 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide” is 1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 266.55 .

Scientific Research Applications

Metabolic Pathways and Herbicide Studies

2-Chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide has been studied in the context of its metabolic pathways, particularly in relation to chloroacetamide herbicides. These studies focus on the metabolism of related compounds in human and rat liver microsomes, revealing insights into the metabolic activation pathways that lead to carcinogenic products like dialkylbenzoquinone imine, which involves intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Molecular Conformation Analysis

The molecular conformation of 2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide has been analyzed, showing that the N—H bond is syn to both the 2- and 3-chloro substituents in the aromatic ring. This conformation is similar to that found in other related acetamides and plays a crucial role in understanding the molecular structure and interactions of the compound (Gowda, Foro, & Fuess, 2008).

Quantum Chemical Calculations

Quantum chemical calculations have been performed to determine the conformation, vibrational spectroscopic, electronic, natural bond orbital (NBO), and thermodynamic properties of related dichloro-N-(2,3-dichlorophenyl) acetamides. These studies provide detailed insights into the molecular characteristics and potential reactivity of the compound, which can be crucial for further applications (Choudhary, Agarwal, Gupta, & Tandon, 2014).

Structural Analysis and Synthesis

Further research includes the synthesis and structural analysis of related compounds, providing a deeper understanding of the chemical properties and potential applications of these substances in various fields such as agriculture and medicine (Barlow et al., 1991).

Environmental Impact Studies

Studies have also been conducted on the environmental impact of similar chloroacetamide herbicides, examining their presence and behavior in the hydrologic system. This research is critical for understanding the environmental footprint and potential ecological effects of these compounds (Kolpin, Nations, Goolsby, & Thurman, 1996).

Safety And Hazards

The compound has been labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . It’s important to handle this compound with care, following all safety precautions mentioned in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3NO/c11-6-9(15)14-5-4-7-2-1-3-8(12)10(7)13/h1-3H,4-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSDDDWTOHUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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